molecular formula C12H13N B14378844 5-Benzylidene-2,3,4,5-tetrahydropyridine CAS No. 88631-62-3

5-Benzylidene-2,3,4,5-tetrahydropyridine

Cat. No.: B14378844
CAS No.: 88631-62-3
M. Wt: 171.24 g/mol
InChI Key: DBPSQCKCIVSYTK-UHFFFAOYSA-N
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Description

5-Benzylidene-2,3,4,5-tetrahydropyridine is a heterocyclic organic compound that features a benzylidene group attached to a tetrahydropyridine ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzylidene-2,3,4,5-tetrahydropyridine typically involves the condensation of benzaldehyde with 2,3,4,5-tetrahydropyridine. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene group. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Benzylidene-2,3,4,5-tetrahydropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

  • Sodium tetrahydroborate
  • Lithium tetrahydridoaluminate
  • Phenylmagnesium bromide
  • Butyllithium
  • Pyrrole
  • Ethyl propiolate

These reactions are typically conducted under mild to moderate conditions, often at room temperature or slightly elevated temperatures.

Major Products

The major products formed from these reactions include various adducts, such as 1,2-adducts with nucleophiles and tricyclic or 1:2 adducts with other reagents .

Scientific Research Applications

5-Benzylidene-2,3,4,5-tetrahydropyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Benzylidene-2,3,4,5-tetrahydropyridine involves its reactivity with nucleophiles and other reagents. The benzylidene group acts as an electrophilic center, attracting nucleophiles and facilitating the formation of various adducts. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Benzylidene-2,3,4,5-tetrahydropyridine include:

Uniqueness

This unique structure allows for a broader range of chemical reactions and makes it a valuable intermediate in various synthetic processes .

Properties

CAS No.

88631-62-3

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

5-benzylidene-3,4-dihydro-2H-pyridine

InChI

InChI=1S/C12H13N/c1-2-5-11(6-3-1)9-12-7-4-8-13-10-12/h1-3,5-6,9-10H,4,7-8H2

InChI Key

DBPSQCKCIVSYTK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC2=CC=CC=C2)C=NC1

Origin of Product

United States

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